REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([OH:12])(=[O:11])=[O:10])=[CH:5][CH:4]=1)N.[C:13]([CH:16]([CH3:25])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23])(=O)[CH3:14]>C(O)(=O)C.O.CO>[CH3:14][C:13]1[C:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23])([CH3:25])[C:8]2[C:3](=[CH:4][CH:5]=[C:6]([S:9]([OH:12])(=[O:11])=[O:10])[CH:7]=2)[N:1]=1 |f:3.4|
|
Name
|
|
Quantity
|
11.25 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(CCCCCC(=O)O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 hrs
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
Acetic acid was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in methanol
|
Type
|
CUSTOM
|
Details
|
reprecipitated with a saturated solution of potassium hydroxide in isopropanol
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The analytical sample was obtained by C18 reversed phase column chromatography
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC2=CC=C(C=C2C1(C)CCCCCC(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |